1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6OS/c1-3-23-13(6-7-19-23)16(25)21-15-8-10(2)22-24(15)17-20-12-5-4-11(18)9-14(12)26-17/h4-9H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFNECXOLIIVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities. Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structural features.
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The interaction of the compound with its targets could lead to changes in cellular processes, resulting in these observed effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) pathway, leading to anti-inflammatory effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Target Compound : Contains a pyrazole-pyrazole-carboxamide scaffold with a 6-fluorobenzo[d]thiazole group.
- 1-Ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS:1171514-82-1) : Replaces the 6-fluoro substituent with a methylthio group, altering lipophilicity and electronic properties .
- Razaxaban (DPC 906): Features a pyrazole core with a trifluoromethyl group and an aminobenzisoxazole P(1) ligand, enhancing selectivity for Factor Xa .
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide : Substitutes the benzo[d]thiazole with a chloro-pyridyl group and includes an ethoxyphenyl carboxamide, influencing dihedral angles and intermolecular interactions .
Substituent Effects on Bioactivity
- Fluoro vs.
- Trifluoromethyl (Razaxaban) : Introduces strong electron-withdrawing effects, reducing plasma protein binding and improving permeability .
- Chloro-Pyridyl () : Increases steric bulk and may affect solubility, as seen in its crystal structure with distinct dihedral angles (7.70–89.17°) between aromatic rings .
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sequential coupling of pyrazole and benzo[d]thiazole moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
- Heterocyclic ring closure : Controlled temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks .
- Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) to enhance yield (≥70%) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzo[d]thiazole protons at δ 7.8–8.2 ppm) and methyl/ethyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at ~423.12 g/mol) and fragmentation patterns .
- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of derivatives with enhanced bioactivity?
- Answer : Disconnect the molecule into:
- Pyrazole-carboxamide core : Modify substituents (e.g., ethyl → propyl) to alter lipophilicity .
- Fluorobenzo[d]thiazole moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
- Methodology : Use computational tools (e.g., DFT calculations) to predict stability and binding affinity before synthesis .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole-thiazole hybrids?
- Answer :
- Comparative SAR studies : Test derivatives with incremental structural changes (e.g., fluorine position on benzo[d]thiazole) to isolate activity contributors .
- Dose-response assays : Use IC₅₀ values (e.g., in cancer cell lines) to distinguish potency variations due to solubility vs. intrinsic activity .
- Metabolic profiling : Assess stability in microsomal assays to rule out false negatives from rapid degradation .
Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates for SNAr (nucleophilic aromatic substitution) at the benzo[d]thiazole’s 6-fluoro position .
- pH control : Maintain pH 8–9 (using triethylamine) to deprotonate nucleophiles (e.g., amines) without hydrolyzing the amide bond .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up the synthesis, and how can they be mitigated?
- Pitfalls :
- Exothermic reactions : Poor temperature control during amide coupling leads to side products.
- Low solubility : Aggregation of intermediates in polar solvents.
- Solutions :
- Use jacketed reactors for precise temperature control (-5°C to 25°C gradients) .
- Introduce solubilizing groups (e.g., PEG linkers) or switch to mixed solvents (e.g., THF:H₂O) .
Q. How to design a robust assay for evaluating the compound’s interaction with kinase targets?
- Protocol :
- Kinase inhibition assays : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ .
- Molecular docking : Align the compound’s 3D structure (from X-ray crystallography or NMR) with kinase active sites (e.g., EGFR, VEGFR) .
- Control experiments : Include staurosporine as a positive control and assess off-target effects via kinome-wide profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
